molecular formula C23H26N2O3 B11314690 3-butoxy-N-(8-propoxyquinolin-5-yl)benzamide

3-butoxy-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B11314690
M. Wt: 378.5 g/mol
InChI Key: GSONCZOBLLTVKW-UHFFFAOYSA-N
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Description

3-butoxy-N-(8-propoxyquinolin-5-yl)benzamide is an organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a benzamide core substituted with butoxy and propoxy groups on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(8-propoxyquinolin-5-yl)benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using a Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions: The introduction of butoxy and propoxy groups can be achieved through nucleophilic substitution reactions. For example, the quinoline derivative can be reacted with butyl bromide and propyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction. This can be achieved by reacting the substituted quinoline derivative with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides (e.g., butyl bromide, propyl bromide) in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various alkyl-substituted quinoline derivatives.

Scientific Research Applications

3-butoxy-N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butoxy-N-(8-propoxyquinolin-5-yl)benzamide is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

3-butoxy-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C23H26N2O3/c1-3-5-15-27-18-9-6-8-17(16-18)23(26)25-20-11-12-21(28-14-4-2)22-19(20)10-7-13-24-22/h6-13,16H,3-5,14-15H2,1-2H3,(H,25,26)

InChI Key

GSONCZOBLLTVKW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OCCC

Origin of Product

United States

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